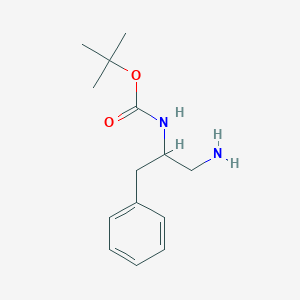

2-(Boc-amino)-3-phenylpropylamine

Description

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZRJEOMDFKIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465158 | |

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222902-68-2 | |

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Boc-amino)-3-phenylpropylamine CAS number

An In-depth Technical Guide to 2-(Boc-amino)-3-phenylpropylamine and Its Chiral Isomers

This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical identity, properties, and its significant role as a synthetic intermediate, particularly in the development of antiviral therapeutics.

Chemical Identification and Properties

This compound, systematically named tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate, is a carbamate-protected diamine. The presence of a chiral center at the second carbon position means it can exist as two distinct enantiomers, (S) and (R), or as a racemic mixture. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making this compound a valuable intermediate in multi-step organic synthesis.[1][]

Table 1: Chemical Identifiers for this compound Isomers

| Isomer/Mixture | CAS Number | IUPAC Name |

| (S)-enantiomer | 146552-72-9 | tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate[3] |

| (R)-enantiomer | 185384-16-1 | tert-butyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate[4] |

| Racemic | 179051-72-0 | tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate[] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [3][6][7] |

| Molecular Weight | 250.34 g/mol | [3][6][7] |

| Appearance | Not specified in sources, likely an oil or low-melting solid. | |

| Solubility | Not specified in sources, likely soluble in organic solvents like CH₂Cl₂, EtOAc, and alcohols. |

Synthesis and Reaction Principles

The synthesis of this compound typically involves the selective protection of one amine group in a corresponding 1,2-diaminopropane derivative. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) or other Boc-donating reagents under basic conditions. The selective protection of a primary amine in the presence of another primary or secondary amine is a common strategy in organic synthesis.[8]

Experimental Protocol: General Procedure for Boc Protection of a Diamine

While a specific protocol for this compound is not detailed in the provided literature, a general method for the mono-Boc protection of diamines can be adapted. This procedure is based on established methods for selective carbamate protection.[8][9]

Objective: To synthesize tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate from 2-amino-1-phenylpropane-1,3-diamine.

Materials:

-

2-amino-1-phenylpropane-1,3-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃))

-

Water (for workup)

-

Brine (for workup)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

Dissolve the diamine starting material in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath (0 °C).

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of CH₂Cl₂).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired mono-Boc-protected product.

Applications in Drug Development

Boc-protected amines are fundamental intermediates in the pharmaceutical industry due to the stability and reliable removal of the Boc group.[1] this compound, particularly its chiral enantiomers, serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is in the synthesis of HIV protease inhibitors, such as Amprenavir.[1][10]

Workflow: Role in the Synthesis of Amprenavir

The (S)-enantiomer of this compound is a key precursor for constructing the core structure of Amprenavir, an antiretroviral drug.[11][12] The synthesis involves the reaction of the free primary amine with a suitable epoxide, followed by further functionalization. The workflow below illustrates a simplified, logical pathway for the synthesis of an Amprenavir precursor starting from a protected phenylalaninol derivative.

Figure 1. Logical workflow for the synthesis of an Amprenavir precursor.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical synthesis. Its utility is defined by the strategic placement of the Boc protecting group, which enables chemists to perform selective modifications in the construction of complex molecules. The availability of specific enantiomers is particularly critical for the development of stereochemically pure drugs, as demonstrated by its role in the synthesis of HIV protease inhibitors. This guide provides essential technical information for researchers and developers working with this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 3. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | C14H22N2O2 | CID 10422234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. medkoo.com [medkoo.com]

- 12. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Properties of 2-(Boc-amino)-3-phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and physicochemical properties of 2-(tert-butoxycarbonylamino)-3-phenylpropylamine, a valuable building block in medicinal chemistry and drug discovery. This document details a plausible synthetic route, presents key data in a structured format, and includes a workflow visualization to aid in laboratory preparation.

Introduction

2-(Boc-amino)-3-phenylpropylamine, also known as tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, is a chiral diamine derivative of the amino acid phenylalanine. The presence of a Boc-protecting group on one of the amino functionalities allows for selective chemical modifications, making it a versatile intermediate in the synthesis of complex molecules, including peptidomimetics and pharmaceutical agents. Its structural similarity to phenylalanine suggests potential applications in targeting biological systems that recognize this natural amino acid.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 250.34 g/mol | [1][2] |

| CAS Number | 179051-72-0 (racemate), 146552-72-9 ((S)-enantiomer) | [1][3] |

| Appearance | Predicted to be a colorless to pale yellow oil or a low-melting solid | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

A robust and reliable synthetic route to this compound can be achieved through a two-step process starting from commercially available N-Boc-L-phenylalanine. This method involves the formation of an amide, followed by its reduction to the desired diamine.

Synthetic Scheme

The overall synthetic transformation is depicted below:

References

- 1. (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate - Advanced Biochemicals [advancedbiochemicals.com]

- 2. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | C14H22N2O2 | CID 10422234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl N-(1-amino-3-phenylpropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(1-amino-3-phenylpropan-2-yl)carbamate is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate in the production of HIV-1 protease inhibitors.[1][2] Its structure, featuring a carbamate-protected amine and a free primary amine on a phenylpropane backbone, allows for selective chemical modifications, making it a valuable synthon in complex molecule assembly. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and physical and spectroscopic properties, tailored for professionals in drug discovery and development.

Chemical Structure and Properties

The chemical structure of tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate is characterized by a phenylpropyl chain with two amino groups at positions 1 and 2. The amino group at the second position is protected by a tert-butoxycarbonyl (Boc) group. The presence of a chiral center at the second carbon atom results in two possible enantiomers.

Systematic IUPAC Name: tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate[3]

Synonyms:

-

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate[4]

-

Carbamic acid, N-[(1S)-1-(aminomethyl)-2-phenylethyl]-, 1,1-dimethylethyl ester[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of the (S)-enantiomer is presented in the table below.

| Property | Value | Reference |

| CAS Number | 146552-72-9 | [4] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [3] |

| Molecular Weight | 250.34 g/mol | [3] |

| Appearance | Not explicitly found, but related compounds are often white to off-white solids. | |

| Melting Point | Data for the exact compound not found. Related compounds have melting points in the range of 54-182°C.[5] | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Poorly soluble in water. |

Synthesis

The synthesis of tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate typically involves the selective mono-Boc protection of 1-amino-3-phenylpropan-2-amine. Achieving mono-protection of a diamine can be challenging due to the potential for di-protection. A common strategy to achieve selectivity is to perform the reaction under carefully controlled conditions.

Experimental Protocol: Selective Mono-Boc Protection

This protocol is a generalized procedure based on methods for the selective mono-Boc protection of diamines.

Materials:

-

(S)-1-amino-3-phenylpropan-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-1-amino-3-phenylpropan-2-amine (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.2 eq) in methanol to the cooled amine solution over a period of 1-2 hours with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the desired tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate.

Logical Workflow for Synthesis:

Spectroscopic Data

Expected ¹H NMR Spectral Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.45 | singlet | - |

| NH₂ | ~1.5 - 2.5 (broad) | singlet | - |

| CH₂-Ph | ~2.6 - 2.9 | multiplet | - |

| CH-NHBoc | ~3.5 - 3.8 | multiplet | - |

| CH₂-NH₂ | ~2.8 - 3.1 | multiplet | - |

| NH-Boc | ~4.8 - 5.2 (broad) | singlet | - |

| Ar-H | ~7.1 - 7.4 | multiplet | - |

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.5 |

| C(CH₃)₃ | ~79.5 |

| CH₂-Ph | ~38 - 42 |

| CH-NHBoc | ~50 - 55 |

| CH₂-NH₂ | ~43 - 47 |

| Ar-C (quaternary) | ~138 - 140 |

| Ar-CH | ~126 - 130 |

| C=O (carbamate) | ~156 |

Expected IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (broad) |

| N-H bend (amine) | 1590 - 1650 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (carbamate) | 1680 - 1700 |

| C-N stretch | 1250 - 1350 |

Applications in Drug Development

tert-Butyl N-(1-amino-3-phenylpropan-2-yl)carbamate is a key building block in the synthesis of several HIV-1 protease inhibitors. The HIV-1 protease is a critical enzyme for the replication of the virus, and its inhibition is a major strategy in antiretroviral therapy.[1]

Role as a Precursor to HIV Protease Inhibitors

This compound serves as a precursor in the multi-step synthesis of drugs like Amprenavir and its prodrug Fosamprenavir. The free primary amine of tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate allows for the coupling with other fragments to construct the final complex structure of the inhibitor. The Boc-protected amine at the chiral center is crucial for controlling the stereochemistry of the final drug molecule, which is often essential for its biological activity.

Signaling Pathway Involvement (as part of HIV Protease Inhibitors):

Conclusion

tert-Butyl N-(1-amino-3-phenylpropan-2-yl)carbamate is a synthetically important molecule with significant applications in the pharmaceutical industry, particularly in the development of antiretroviral drugs. Its synthesis requires careful control to achieve selective protection of one of its two amino groups. This guide provides an overview of its properties, a plausible synthetic approach, and its role in the context of HIV drug development, serving as a valuable resource for researchers and scientists in the field. Further research to fully characterize this compound and optimize its synthesis will continue to be of great interest to the scientific community.

References

A Technical Guide to Boc-Protected Phenylpropylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (3-phenylpropyl)carbamate, commonly referred to as Boc-protected phenylpropylamine. It includes detailed experimental protocols for its synthesis, purification, and characterization, as well as an exploration of the biological significance of its unprotected counterpart, 3-phenylpropylamine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Properties of tert-butyl (3-phenylpropyl)carbamate

The physical and chemical properties of tert-butyl (3-phenylpropyl)carbamate are crucial for its handling, application in synthesis, and purification. Below is a summary of its key computed and, where available, experimental properties.

Table 1: Physicochemical Properties of tert-butyl (3-phenylpropyl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂ | N/A |

| Molecular Weight | 235.32 g/mol | N/A |

| Appearance | White to off-white solid or oil | General observation for similar compounds |

| Melting Point | Not consistently reported; varies based on purity | N/A |

| Boiling Point | Not consistently reported | N/A |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol); Insoluble in water.[1] | Inferred from similar compounds |

| CAS Number | 83435-73-8 | N/A |

Table 2: Computed Properties of a Closely Related Compound, tert-butyl N-(3-oxo-1-phenylpropyl)carbamate

Note: Experimental data for the exact target molecule is scarce. The following data is for a structurally similar compound and can provide estimations.

| Property | Value | Reference |

| Molecular Weight | 249.30 g/mol | [2] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 249.13649347 Da | [2] |

| Monoisotopic Mass | 249.13649347 Da | [2] |

| Topological Polar Surface Area | 55.4 Ų | [2] |

| Heavy Atom Count | 18 | [2] |

Synthesis and Purification

The synthesis of tert-butyl (3-phenylpropyl)carbamate is typically achieved through the protection of the primary amine of 3-phenylpropylamine using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of tert-butyl (3-phenylpropyl)carbamate

Materials:

-

3-Phenylpropylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) solution (saturated, aqueous)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-phenylpropylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath with stirring.

-

Add triethylamine (1.1 equivalents) to the solution. Alternatively, an aqueous solution of sodium bicarbonate can be used as the base.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude tert-butyl (3-phenylpropyl)carbamate

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Beakers or test tubes for fraction collection

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-butyl (3-phenylpropyl)carbamate.

Chemical Reactivity and Stability

The chemical behavior of Boc-protected phenylpropylamine is dominated by the properties of the Boc protecting group.

-

Stability: The Boc group is stable under a wide range of non-acidic conditions, including basic and nucleophilic environments.

-

Deprotection (Cleavage): The defining characteristic of the Boc group is its lability under acidic conditions. It can be readily removed using acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent.

Spectroscopic Characterization

Table 3: Expected Spectroscopic Data for tert-butyl (3-phenylpropyl)carbamate

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~7.3-7.1 (m, 5H, Ar-H), ~4.5 (br s, 1H, NH), ~3.1 (q, 2H, CH₂-NH), ~2.6 (t, 2H, Ar-CH₂), ~1.8 (m, 2H, CH₂-CH₂-CH₂), ~1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ ~156 (C=O), ~142 (Ar-C), ~128.5 (Ar-CH), ~128.4 (Ar-CH), ~126 (Ar-CH), ~79 (O-C(CH₃)₃), ~40 (CH₂-NH), ~34 (Ar-CH₂), ~32 (CH₂-CH₂-CH₂), ~28.5 (C(CH₃)₃) |

| FTIR (cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch) |

| Mass Spec (EI) | Expected M⁺ at m/z = 235. Other fragments may include [M-56]⁺ (loss of isobutylene) and [M-100]⁺ (loss of Boc group). |

Biological Context: The Role of 3-Phenylpropylamine

The significance of Boc-protected phenylpropylamine in research and drug development often stems from the biological activity of its deprotected form, 3-phenylpropylamine.

3-Phenylpropylamine is classified as a monoamine releasing agent (MRA), specifically a norepinephrine-dopamine releasing agent (NDRA).[3] This means it can induce the release of these neurotransmitters from presynaptic neurons into the synaptic cleft, leading to increased noradrenergic and dopaminergic signaling.[4][5]

Mechanism of Action of 3-Phenylpropylamine

As an NDRA, 3-phenylpropylamine is thought to act via the following mechanism:

-

Uptake into Presynaptic Neuron: It is taken up from the synaptic cleft into the presynaptic neuron by the norepinephrine transporter (NET) and the dopamine transporter (DAT).

-

Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging norepinephrine and dopamine into synaptic vesicles.

-

Transporter Reversal: This disruption leads to an increase in the cytosolic concentration of these neurotransmitters, which in turn causes the NET and DAT to reverse their direction of transport, releasing norepinephrine and dopamine into the synapse.[4]

This increase in synaptic norepinephrine and dopamine can lead to various physiological and psychological effects, including increased alertness, focus, and energy. It is this activity that makes the broader class of NDRAs relevant for conditions like ADHD and narcolepsy.[5] The Boc-protected form serves as a crucial intermediate in the synthesis of more complex molecules designed to modulate these pathways.

Visualized Workflows and Relationships

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl (3-phenylpropyl)carbamate.

Caption: A flowchart of the synthesis and purification process.

Mechanism of Action of 3-Phenylpropylamine

The following diagram illustrates the proposed mechanism of action of 3-phenylpropylamine as a norepinephrine-dopamine releasing agent.

Caption: The proposed mechanism for monoamine release by 3-phenylpropylamine.

References

- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 2. Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate | C14H19NO3 | CID 15087934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

Chiral Amines in Pharmaceutical Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in a vast array of biologically active molecules, with a significant presence in over 40% of all commercial pharmaceuticals.[1] Their structural importance stems from the stereogenic center at the nitrogen-bearing carbon, which gives rise to non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[2][3] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[3] This critical difference underscores the necessity for the development and production of single-enantiomer chiral amine drugs to enhance therapeutic efficacy and minimize patient risk.[4]

This technical guide provides a comprehensive overview of the synthesis, resolution, and analysis of chiral amines for pharmaceutical applications. It includes a detailed examination of various synthetic methodologies, comparative data on their efficiency, and protocols for key experimental techniques. Furthermore, it delves into the mechanisms of action of select chiral amine drugs, illustrating their interaction with biological systems.

The Significance of Chirality in Drug Action

The differential biological activity of enantiomers is a direct consequence of their three-dimensional arrangement. Biological targets such as enzymes and receptors are themselves chiral, leading to diastereomeric interactions with chiral drug molecules. This can result in significant differences in binding affinity, efficacy, and metabolism.[2]

A classic example is the β-blocker propranolol , where the (S)-enantiomer is approximately 100 times more potent in its β-adrenergic blocking activity than the (R)-enantiomer.[3] Similarly, for the antidepressant citalopram , the therapeutic activity resides almost exclusively in the (S)-(+)-enantiomer, known as escitalopram.[5] The (R)-enantiomer not only lacks significant serotonin reuptake inhibition but may also contribute to some of the side effects associated with the racemic mixture.[5] These examples highlight the critical importance of stereoselectivity in drug design and development.

Synthesis and Resolution of Chiral Amines

The production of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical manufacturing. Several strategies have been developed to achieve this, broadly categorized as asymmetric synthesis and resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly from a prochiral starting material. This is often the preferred industrial approach due to its higher theoretical yield (up to 100%) compared to classical resolution (maximum 50% yield for the desired enantiomer).

1. Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful and widely used method for the synthesis of chiral amines.[6] It typically involves the reduction of a prochiral imine using a chiral transition metal catalyst, often based on iridium or ruthenium, with a chiral ligand.[6][7][8]

-

Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine [7]

-

Catalyst Precursor Preparation: A solution of the chiral diphosphine ligand and a ruthenium precursor (e.g., [RuCl2(PPh3)3]) in an appropriate solvent (e.g., toluene) is stirred under an inert atmosphere.

-

Reaction Setup: The catalyst precursor, the N-aryl imine substrate, and a base (e.g., KOtBu) are charged into a pressure reactor.

-

Hydrogenation: The reactor is purged and pressurized with hydrogen gas (typically 4 bar). The reaction mixture is stirred at room temperature for a specified duration (e.g., 24 hours).

-

Work-up and Analysis: After depressurization, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The conversion is determined by 1H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

-

2. Biocatalytic Synthesis (Enzymatic Methods): Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral amines.[9] Transaminases (TAs) and amine dehydrogenases (ADHs) are two key enzyme classes utilized in this approach.[4][9]

-

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis [9][10]

-

Reaction Mixture Preparation: A buffered aqueous solution is prepared containing the prochiral ketone substrate, an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.

-

Enzyme Addition: The selected transaminase enzyme (as a whole-cell lysate or purified enzyme) is added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature and pH with gentle agitation.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC or GC. Upon completion, the enzyme is removed (e.g., by centrifugation), and the product is extracted from the aqueous phase using an organic solvent.

-

Purification and Analysis: The extracted product is purified by chromatography, and the yield and enantiomeric excess are determined.

-

Resolution of Racemic Amines

Resolution involves the separation of a racemic mixture into its constituent enantiomers. While the theoretical maximum yield for the desired enantiomer is 50%, this can be overcome by incorporating a racemization step for the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR).[11]

1. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[11] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]

-

Experimental Protocol: Resolution of a Racemic Amine via Diastereomeric Salt Formation [12]

-

Salt Formation: The racemic amine is dissolved in a suitable solvent, and an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) is added. The mixture is stirred to allow for salt formation.

-

Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.

-

Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a base to liberate the free enantiomerically enriched amine.

-

Extraction and Analysis: The amine is extracted with an organic solvent, dried, and the solvent is evaporated. The enantiomeric excess is determined by chiral HPLC.

-

2. Enzymatic Kinetic Resolution: In this method, an enzyme selectively reacts with one enantiomer of the racemic amine, leaving the other enantiomer unreacted.[10]

Data Presentation: Comparison of Synthetic and Resolution Methods

The following tables summarize quantitative data for various methods of chiral amine synthesis and resolution, providing a comparative overview of their efficiencies.

Table 1: Asymmetric Synthesis of Chiral Amines

| Method | Substrate Example | Catalyst/Enzyme | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | N-Aryl Imine | RuCl2((R)-binap)((R,R)-dpen) | >99 | 96 | [7] |

| Asymmetric Transfer Hydrogenation | Dihydroisoquinoline | [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] | 95 | 99 | [13] |

| Enzymatic Transamination | 3-Acetylphenyl ethyl(methyl)carbamate | ω-Transaminase from Paracoccus denitrificans | >80 | 99 | [14] |

Table 2: Resolution of Racemic Amines

| Method | Substrate Example | Resolving Agent/Enzyme | Yield (%) of one Enantiomer | ee (%) | Reference |

| Diastereomeric Salt Crystallization | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | L-(+)-Tartaric Acid | 80-90 | >85 | [12] |

| Enzymatic Kinetic Resolution | (±)-1-Phenylethanamine | Lipase B from Candida antarctica | ~50 | >99 | [10] |

Note: Yield and enantiomeric excess (ee) are highly dependent on the specific substrate and reaction conditions.

Analytical Techniques for Chiral Amine Separation

The accurate determination of enantiomeric purity is crucial in the development and quality control of chiral pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and robust technique for this purpose.[15][16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and widely used.[17]

-

Experimental Protocol: Chiral HPLC Separation of a Primary Amine [5][15]

-

Column Selection: Choose an appropriate chiral stationary phase based on the structure of the analyte. For primary amines, cyclofructan-based or polysaccharide-based CSPs are often effective.[15]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic amines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

-

System Setup: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve the amine sample in the mobile phase.

-

Injection and Data Acquisition: Inject a small volume of the sample onto the column and record the chromatogram. The two enantiomers should appear as separate peaks.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

-

Pharmaceutical Applications and Mechanisms of Action

Chiral amines are integral to a wide range of therapeutic agents. The following examples illustrate their diverse applications and the signaling pathways they modulate.

Cinacalcet: A Calcimimetic for Hyperparathyroidism

Cinacalcet is a chiral secondary amine that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][18] It is used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[19] By increasing the sensitivity of the CaSR to extracellular calcium, cinacalcet suppresses the secretion of parathyroid hormone (PTH), leading to a decrease in serum calcium levels.[19][20]

The CaSR is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 and Gαi/o proteins.[18] The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which inhibits PTH secretion.[1]

References

- 1. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 7. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomer ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02390F [pubs.rsc.org]

- 8. pcliv.ac.uk [pcliv.ac.uk]

- 9. dovepress.com [dovepress.com]

- 10. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. rsc.org [rsc.org]

- 13. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. yakhak.org [yakhak.org]

- 18. benchchem.com [benchchem.com]

- 19. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Core Principles of Boc Protecting Group Chemistry

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone in modern organic synthesis. From its fundamental principles to practical applications, this document details the mechanisms, reaction conditions, and experimental protocols essential for its effective use in research and drug development.

Core Principles of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic chemistry, particularly in peptide synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions.

Stability and Orthogonality:

The Boc group is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, making it "orthogonal" to other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (carboxybenzyl) groups. This orthogonality is a critical concept in multi-step synthesis, allowing for the selective deprotection of one functional group while others remain protected. However, the Boc group is labile to strong acids, a characteristic that is central to its utility.

Mechanism of Boc Protection and Deprotection

Protection of Amines:

The introduction of the Boc group is typically achieved by treating a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine (a carbamate), along with tert-butanol and carbon dioxide as byproducts. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction. While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide are often used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.

Deprotection of Boc-Protected Amines:

The removal of the Boc group is most commonly achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently used. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutene. To prevent unwanted side reactions from the tert-butyl cation alkylating other nucleophilic residues (like methionine or tryptophan), scavengers such as anisole or thioanisole may be added.

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The following tables summarize typical reaction conditions for the protection and deprotection of amines using the Boc group, providing a comparative overview of various methodologies.

Table 1: Boc Protection of Amines - Reaction Conditions and Yields

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Substrates |

| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | Primary and Secondary Amines |

| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 2 - 12 h | >90% | Amino Acids |

| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | 1 - 6 h | High | Primary and Secondary Amines |

| (Boc)₂O | None | Water/Acetone | Room Temperature | 8 - 12 min | >90% | Various Amines |

| (Boc)₂O | Iodine (catalytic) | Solvent-free | Room Temperature | 15 - 120 min | 90-98% | Aryl and Aliphatic Amines |

Table 2: Boc Deprotection of Amines - Reagents and Conditions

| Reagent | Solvent | Temperature (°C) | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 3 h | Common and efficient method. |

| Hydrochloric Acid (HCl) (3-4 M) | Ethyl Acetate or 1,4-Dioxane | Room Temperature | 30 min - 4 h | Product often precipitates as the HCl salt. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | Milder Lewis acid condition. |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile | Room Temperature | 15 min - 2 h | Useful for substrates sensitive to strong acids. |

| Thermal (Reflux) | Water | 90 - 100 °C | < 12 min | "Green" chemistry approach. |

| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | 0 °C to Room Temp | 10 - 30 min | Selective cleavage in the presence of other protecting groups. |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.

-

Stirring: Stir

Technical Whitepaper: A Guide to 2-(Boc-amino)-3-phenylpropylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonyl-amino)-3-phenylpropylamine, a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science. This document details the physicochemical properties, outlines a standard experimental protocol for its synthesis and purification, and presents a typical analytical method for its characterization. Furthermore, this guide illustrates the synthetic workflow and potential applications of this versatile compound.

Introduction

2-(Boc-amino)-3-phenylpropylamine, also known as tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, is a derivative of 2-amino-1-phenylethanamine, where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. The presence of a primary amine and a Boc-protected secondary amine on a phenylethyl backbone makes it a key intermediate for the synthesis of more complex molecules. The Boc protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, allowing for selective functionalization of the two amine groups. This attribute is highly desirable in the construction of peptide mimetics, pharmaceutical scaffolds, and chiral ligands.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 250.34 g/mol | [][2][3] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [][3] |

| CAS Number | 179051-72-0 | [] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Selective Mono-Boc Protection of 2-Amino-1-phenylethanamine

This protocol describes a general method for the selective mono-Boc protection of a diamine, adapted for the synthesis of the title compound. The principle lies in the in-situ generation of a mono-hydrochloride salt of the diamine, which deactivates one amine group, allowing the other to react with di-tert-butyl dicarbonate ((Boc)₂O)[4][5][6].

Materials:

-

2-Amino-1-phenylethanamine (1.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

-

Water (H₂O)

-

2 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-amino-1-phenylethanamine (1.0 equiv) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. A white precipitate may form.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add water (approximately 1 mL per mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol[5].

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[4].

-

Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected product[5].

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound[4].

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure product.

Analysis: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of primary amines using HPLC with pre-column derivatization with o-phthaldialdehyde (OPA) and fluorescence detection[7][8][9].

Materials and Equipment:

-

HPLC system with a fluorescence detector and a C18 reversed-phase column.

-

o-Phthaldialdehyde (OPA) derivatization reagent.

-

3-Mercaptopropionic acid (3-MPA).

-

Borate buffer (pH 9.5).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Water, HPLC grade.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in methanol.

-

Derivatization: In a vial, mix a small volume of the sample solution with the OPA/3-MPA reagent in borate buffer. Allow the reaction to proceed for a few minutes at room temperature in the dark to form a fluorescent isoindole derivative[7].

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 50 mM Phosphate buffer (pH 7.2).

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10).

-

Gradient: A suitable gradient from a low to a high percentage of mobile phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 230 nm and emission at 450 nm[9].

-

-

Inject the derivatized sample into the HPLC system and record the chromatogram. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and a logical diagram of its potential applications.

Caption: Synthetic and purification workflow for this compound.

Caption: Applications of this compound in chemical synthesis.

Conclusion

This compound is a strategically important synthetic intermediate. Its preparation via selective mono-Boc protection of the corresponding diamine is a reliable and scalable process. The differential reactivity of its two amino groups makes it an invaluable tool for the synthesis of complex, high-value molecules in pharmaceutical and materials science research. The protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.

References

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Protected Diamines for Researchers and Drug Development Professionals

Introduction: Diamines are fundamental building blocks in organic synthesis, crucial for the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their two reactive amine groups offer a versatile platform for molecular elaboration. However, the symmetric nature of many diamines presents a significant challenge: the selective functionalization of one amine in the presence of the other. To overcome this, chemists rely on the use of protecting groups to temporarily mask one amine functionality, allowing for the controlled, stepwise modification of the molecule. This technical guide provides a comprehensive review of the core strategies for synthesizing mono-protected and orthogonally protected diamines, focusing on the most prevalent protecting groups: tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these essential synthetic intermediates.

I. Mono-Protection of Symmetric Diamines

Achieving mono-protection of a symmetric diamine requires strategies to differentiate between two chemically equivalent reactive sites. The primary challenge is to prevent the formation of the di-protected byproduct while maximizing the yield of the desired mono-protected compound. Several effective methods have been developed to address this.

The "One-Pot" Mono-Protonation Strategy for N-Boc Protection

A widely adopted and highly efficient method for the mono-Boc protection of diamines involves the in-situ generation of one equivalent of acid to selectively protonate one of the amine groups.[1] The resulting ammonium salt is no longer nucleophilic, leaving the remaining free amine to react with the Boc-anhydride ((Boc)₂O).[2][3][4] A common and convenient way to generate the acid in situ is by the reaction of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with an alcohol solvent like methanol.[5][6][7]

References

The Cornerstone of Stereoselective Synthesis: A Technical Guide to Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the precise control of stereochemistry is paramount. This is especially true in the pharmaceutical and agrochemical industries, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. Chiral building blocks, enantiomerically pure compounds that serve as starting materials or key intermediates, are the foundational tools that enable chemists to construct complex, stereochemically defined molecules with confidence and precision. This technical guide delves into the core principles of utilizing chiral building blocks in organic synthesis, offering a comprehensive overview of strategies, quantitative data, experimental protocols, and logical workflows.

The Indispensable Role of Chirality

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different effects in a chiral environment, such as the human body. Biological systems, including enzymes and receptors, are themselves chiral and therefore often interact preferentially with one enantiomer of a chiral drug.

This enantioselectivity has significant implications for drug development. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive, less active, or even cause harmful side effects. The infamous case of thalidomide serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was a potent teratogen. Consequently, regulatory agencies worldwide now often require the development of single-enantiomer drugs.

Strategies for Asymmetric Synthesis Utilizing Chiral Building Blocks

The synthesis of single-enantiomer compounds, known as asymmetric synthesis, can be broadly approached through three primary strategies that leverage chiral building blocks.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, naturally occurring chiral compounds as starting materials. Nature provides a vast "chiral pool" of enantiomerically pure substances, including amino acids, carbohydrates, terpenes, and alkaloids.[1] This strategy is particularly advantageous when the target molecule shares a similar chiral framework with an inexpensive natural product. The inherent chirality of the starting material is incorporated into the final product, often through a series of stereospecific reactions. A classic example is the synthesis of the antiviral drug Tamiflu®, which has been accomplished using naturally derived quinic acid or shikimic acid.[2][3]

Chiral Auxiliaries

In this approach, a prochiral substrate is temporarily attached to a chiral auxiliary, an enantiomerically pure molecule that directs the stereochemical outcome of a subsequent reaction. The auxiliary creates a chiral environment, leading to the formation of one diastereomer in excess. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[4] This method provides a reliable way to introduce chirality with high levels of stereocontrol. Prominent examples of chiral auxiliaries include Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams.[1][5]

Asymmetric Catalysis

Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. The catalyst, which can be a metal complex with a chiral ligand or a small organic molecule (organocatalyst), creates a chiral environment for the reaction to occur, favoring the formation of one enantiomer over the other. This approach is highly sought after in industrial settings due to its atom economy and the ability to produce large quantities of chiral compounds with minimal chiral waste. Landmark examples include the Sharpless asymmetric epoxidation and the Noyori asymmetric hydrogenation.[6]

Quantitative Comparison of Asymmetric Synthesis Methods

The effectiveness of an asymmetric synthesis is quantified by the enantiomeric excess (ee%) or diastereomeric excess (de%), which measures the degree of stereoselectivity of a reaction. The following tables summarize the performance of various key asymmetric reactions, providing a comparative overview for researchers.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation

| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Excess (de, %) |

| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | LDA | 90-95 | >98 |

| Myers' Pseudoephedrine Amide | N-Propionyl pseudoephedrine | Methyl iodide | LDA | 90 | >98 |

| Enders' SAMP Hydrazone | Propanal SAMP hydrazone | Iodomethane | LDA | 85 | >96 |

| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Allyl iodide | NaHMDS | 92 | >98 |

Table 2: Enantiomeric Excess in Asymmetric Reductions of Ketones

| Reaction | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP]₂ | Methyl acetoacetate | 100 | 99 |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)-Me-CBS | Acetophenone | 97 | 97 |

| Midland Alpine Borane Reduction | Alpine Borane | α-Pinene | 85 | 98 |

Table 3: Stereoselectivity in Asymmetric Aldol Reactions

| Reaction | Chiral Auxiliary/Catalyst | Aldehyde | Ketone/Enolate Source | Yield (%) | Diastereomeric Ratio (syn:anti) / ee% |

| Evans Aldol Reaction | (4R,5S)-Oxazolidinone | Isobutyraldehyde | N-Propionyl oxazolidinone | 85 | >99:1 (syn) |

| (S)-Proline Catalyzed Aldol | (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 95 | 97% ee (anti) |

Table 4: Enantioselectivity in Asymmetric Epoxidation

| Reaction | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Sharpless Asymmetric Epoxidation | Ti(O-i-Pr)₄, (+)-DET | Geraniol | 70-80 | >95 |

| Jacobsen-Katsuki Epoxidation | (R,R)-Mn(salen)Cl | cis-β-Methylstyrene | 92 | 92 |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of asymmetric synthesis strategies. Below are protocols for several key reactions.

Sharpless Asymmetric Epoxidation of Geraniol

Materials:

-

Geraniol

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

-

(+)-Diethyl tartrate ((+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

3Å Molecular sieves, powdered

Procedure:

-

A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves (2.5 g) and anhydrous CH₂Cl₂ (100 mL) under an argon atmosphere.

-

The flask is cooled to -20 °C in a dry ice/acetone bath.

-

(+)-Diethyl tartrate (1.24 g, 6.0 mmol) is added, followed by the slow addition of Ti(O-i-Pr)₄ (1.42 g, 5.0 mmol). The mixture is stirred for 30 minutes at -20 °C.

-

A solution of geraniol (7.71 g, 50 mmol) in anhydrous CH₂Cl₂ (20 mL) is added dropwise to the catalyst mixture.

-

TBHP in toluene (18.2 mL, 100 mmol) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C for 4 hours and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water (20 mL) and allowed to warm to room temperature. The mixture is stirred for 1 hour, then filtered through Celite®. The filter cake is washed with CH₂Cl₂.

-

The combined organic layers are washed with a 10% aqueous solution of tartaric acid, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral epoxy alcohol.[7][8]

Evans Asymmetric Aldol Reaction

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Isobutyraldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

Procedure:

-

Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (50 mL) at -78 °C is added n-BuLi (1.6 M in hexanes, 6.56 mL, 10.5 mmol). After 15 minutes, propionyl chloride (0.97 mL, 11 mmol) is added dropwise. The reaction is stirred for 30 minutes and then warmed to 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the N-propionyl oxazolidinone.

-

Aldol Reaction: To a solution of the N-propionyl oxazolidinone (2.33 g, 10 mmol) in anhydrous CH₂Cl₂ (40 mL) at 0 °C is added Bu₂BOTf (1 M in CH₂Cl₂, 11 mL, 11 mmol) followed by Et₃N (1.67 mL, 12 mmol). The mixture is stirred for 30 minutes. The solution is then cooled to -78 °C and isobutyraldehyde (1.09 mL, 12 mmol) is added dropwise. The reaction is stirred for 2 hours at -78 °C and then warmed to 0 °C for 1 hour. The reaction is quenched with a pH 7 phosphate buffer. The product is extracted with CH₂Cl₂.

-

Auxiliary Removal: The crude aldol adduct is dissolved in a 4:1 mixture of THF and water (50 mL). The solution is cooled to 0 °C, and 30% H₂O₂ (8 mL) is added, followed by an aqueous solution of LiOH (0.8 g in 10 mL of water). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of aqueous Na₂SO₃. The product is extracted with ethyl acetate, and the chiral auxiliary can be recovered from the aqueous layer. The organic layer is concentrated and the resulting β-hydroxy acid can be esterified for further purification.[2][9]

Visualizing the Workflow in Chiral Synthesis

Understanding the logical flow of a synthetic strategy is crucial for planning and execution. The following diagrams, generated using the DOT language, illustrate the workflows for the three main asymmetric synthesis strategies.

Chiral Pool Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. york.ac.uk [york.ac.uk]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Concise synthesis of beta-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution | CSIR-NCL Library, Pune [library.ncl.res.in]

- 7. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 9. uwindsor.ca [uwindsor.ca]

Methodological & Application

Application Notes and Protocols for Boc-Protected Building Blocks in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust approach for SPPS.[1] In this methodology, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, or carbamates.[1] The repetitive cycle of deprotection of the N-terminal Boc group and coupling of the next Boc-amino acid allows for the elongation of the peptide chain on a solid support.[1][2]

While extensive searches for the specific application of 2-(Boc-amino)-3-phenylpropylamine in solid-phase peptide synthesis did not yield established protocols or application notes, its structure suggests a potential use as a building block for introducing a modified C-terminus, such as a peptide amide, or for creating a specific internal modification within a peptide sequence. This document provides detailed application notes and protocols for the general use of Boc-protected amino acids in SPPS, with a focus on the synthesis of C-terminal peptide amides, a relevant application for amine-containing molecules.

Key Applications of Boc-SPPS

The Boc/Bzl strategy in solid-phase peptide synthesis is particularly advantageous for:

-

Synthesis of hydrophobic peptides: The repeated TFA treatments in Boc-SPPS can help to disrupt aggregation of hydrophobic peptide chains.[]

-

Preparation of peptides with base-sensitive modifications: Since the Boc deprotection is performed under acidic conditions, this strategy is compatible with moieties that are sensitive to the basic conditions used in the alternative Fmoc/tBu strategy.

-

Synthesis of long and complex peptides: The Boc/Bzl strategy has a long history of success in the synthesis of challenging peptide sequences.[2]

-

Generation of C-terminal peptide amides: The use of specific resins, such as MBHA or BHA, allows for the direct synthesis of peptide amides upon cleavage.[2]

Data Presentation

Table 1: Common Resins for Boc-SPPS of Peptide Amides

| Resin Name | Full Name | Linker Type | Cleavage Condition for Amide | Typical Substitution | Reference |

| MBHA Resin | 4-Methylbenzhydrylamine Resin | Benzhydrylamine | HF | 0.5 - 1.0 mmol/g | [2] |

| BHA Resin | Benzhydrylamine Resin | Benzhydrylamine | HF | 0.5 - 1.0 mmol/g | [2] |

Table 2: Reagents for a Standard Boc-SPPS Cycle

| Step | Reagent/Solvent | Purpose | Typical Concentration/Volume | Duration |

| Resin Swelling | Dichloromethane (DCM) | Prepares the resin for synthesis | 10-15 mL/g resin | 30 min |

| Boc Deprotection | 50% TFA in DCM | Removes the N-terminal Boc group | 10 mL/g resin | 1 x 5 min (pre-wash), 1 x 20 min |

| Washes | DCM, Isopropanol (IPA) | Removes excess TFA and byproducts | 3 x with each solvent | ~1 min each |

| Neutralization | 10% TEA or 5% DIEA in DCM | Neutralizes the N-terminal amine salt | 2 x with 10 mL/g resin | 2 x 2 min |

| Washes | DCM | Removes excess base | 3 x with DCM | ~1 min each |

| Coupling | Boc-amino acid, Coupling reagent (e.g., HBTU/HATU), DIEA in DMF/NMP | Forms the peptide bond | 2-4 eq. amino acid, 2-4 eq. coupling reagent, 4-8 eq. DIEA | 1-2 hours |

| Washes | DMF, DCM | Removes excess reagents and byproducts | 3 x with each solvent | ~1 min each |

Table 3: Common Cleavage Cocktails for Boc-SPPS

| Cleavage Reagent | Composition | Application Notes | Reference |

| High HF | 90% HF, 10% Anisole | Standard cleavage for most peptides. Anisole acts as a scavenger. | [2] |

| Low-High HF | Step 1 (Low): HF/DMS/p-cresol (25:65:10) | Reduces side reactions by removing protecting groups via an SN2 mechanism before the final strong acid cleavage. | [2] |

| Step 2 (High): 90% HF, 10% Anisole | |||

| TFMSA | TFMSA/TFA/Thioanisole | An alternative to HF, but may be less effective for some protecting groups. | [2] |

| TMSOTf | TMSOTf/TFA/Thioanisole | Another alternative to HF. | [2] |

Experimental Protocols

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis

This protocol outlines a single cycle of amino acid addition using Boc chemistry on an MBHA resin for the synthesis of a C-terminal peptide amide.

-

Resin Preparation:

-

Place the desired amount of MBHA resin (e.g., 1 g, 0.5 mmol/g) in a reaction vessel.

-

Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.

-

Drain the DCM.

-

-

Boc Deprotection:

-

Neutralization:

-

Add a solution of 10% TEA in DCM (10 mL) to the resin and agitate for 2 minutes.

-

Drain the solution and repeat the neutralization step once more.

-

Wash the resin with DCM (5 x 10 mL) to remove excess base.

-

-

Amino Acid Coupling (HBTU activation):

-

In a separate vial, dissolve the Boc-protected amino acid (2 mmol, 4 eq.) and HBTU (1.9 mmol, 3.8 eq.) in DMF (5 mL).

-

Add DIEA (4 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To monitor the reaction completion, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Cleavage and Deprotection using High HF

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.

-

Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole (1 mL per gram of resin).

-

Cool the reaction vessel in a dry ice/methanol bath.

-

-

HF Cleavage:

-

Condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

-

Allow the reaction mixture to stir at 0°C for 1 hour.[2]

-

-

Work-up:

-

Evaporate the HF under a stream of nitrogen.

-

Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

-

Filter the peptide and wash with more cold ether.

-

Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

-

-

Purification:

-

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualization

Caption: General workflow for Boc solid-phase peptide synthesis of a peptide amide.

Caption: Example of a GPCR signaling pathway activated by a synthesized peptide.

References

Application Notes and Protocols: Detailed Protocol for Boc Deprotection of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for primary amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules.[1] Its popularity stems from its ease of introduction, stability to various reaction conditions, and, most importantly, its facile removal under acidic conditions. This document provides a detailed overview of the protocols for the acidic deprotection of Boc-protected primary amines, including reaction mechanisms, experimental procedures for common acidic reagents, and a summary of reaction conditions for effective cleavage of the carbamate.

Introduction

The protection of primary amines is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. The Boc group, an acid-labile protecting group, offers a robust solution for temporarily masking the reactivity of amines.[2][3] The deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleaves the carbamate to regenerate the free amine.[2][4] The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide.[5][6]

Chemical Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the following steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[2][5]

-

Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid.[5][7]

-

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes to yield the free amine and carbon dioxide gas.[5][6]

-

Protonation of Amine: Under the acidic reaction conditions, the newly formed amine is protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5][8]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

Several acidic reagents can be employed for Boc deprotection. The choice of acid and solvent depends on the substrate's sensitivity to acidic conditions and the desired salt form of the product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a very common and efficient method for Boc deprotection.[1]

Materials:

-

Boc-protected primary amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane (DCM) (e.g., 0.1-0.2 M concentration).

-

Add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% v/v of TFA in DCM.[1]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 4 hours.[1]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product is usually obtained as the TFA salt.[1]

-

Optional (to obtain the free amine):

-